molecular formula C8H16ClN B2675587 Spiro[3.4]octan-2-amine hydrochloride CAS No. 2248329-86-2

Spiro[3.4]octan-2-amine hydrochloride

Cat. No.: B2675587
CAS No.: 2248329-86-2
M. Wt: 161.67
InChI Key: IWIFWUYQOSZCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[34]octan-2-amine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a spirocyclic amine, meaning it contains a spiro-connected bicyclic structure with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.4]octan-2-amine hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or aldehyde, with an amine under acidic conditions to form the spirocyclic amine. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Spiro[3.4]octan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro[3.4]octan-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.4]octan-1-amine hydrochloride
  • Spiro[4.5]decane-1-amine hydrochloride
  • Spiro[3.3]heptane-2-amine hydrochloride

Uniqueness

Spiro[3.4]octan-2-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. Compared to other spirocyclic amines, it may offer advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[3.4]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-5-8(6-7)3-1-2-4-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIFWUYQOSZCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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